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Introduction

MHH-CALL-4 is a human B-cell precursor leukemia cell line established from the peripheral
blood of a 10-year-old boy with acute lymphoblastic leukemia (ALL).[1] This cell line is
characterized by the overexpression of Cytokine Receptor-Like Factor 2 (CRLF2) and a
mutation in the Janus kinase 2 (JAK2) gene, leading to the constitutive activation of the
JAK/STAT and PI3K/mTOR signaling pathways.[2] SJ988497 is a potent and selective
Proteolysis Targeting Chimera (PROTAC) designed to target JAK2 for degradation.[3][4] As a
heterobifunctional molecule, SJ988497 links a JAK2-binding moiety to a ligand for the E3
ubiquitin ligase Cereblon (CRBN), thereby inducing the ubiquitination and subsequent
proteasomal degradation of JAK2. These application notes provide detailed protocols for
treating MHH-CALL-4 cells with SJ988497 and assessing its effects on cell viability, apoptosis,
cell cycle, and protein degradation.

Data Presentation
Table 1: In Vitro Efficacy of $SJ988497 in MHH-CALL-4
Cells
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Parameter Value Reference
Cell Line MHH-CALL-4

Compound SJ988497

EC50 (72h treatment) 0.4 nM

Mechanism of Action JAK2 Degradation

Table 2: Dose-Dependent Degradation of JAK Family
Proteins and GSPT1 by S.J988497 in MHH-CALL -4 Cells

Target Referenc
) 1nM 10 nM 100 nM 1puM 4 pM

Protein e

JAK1 Degraded Degraded Degraded Degraded Degraded

JAK2 Degraded Degraded Degraded Degraded Degraded

JAK3 Degraded Degraded Degraded Degraded Degraded

TYK2 Degraded Degraded Degraded Degraded Degraded

GSPT1 Degraded Degraded Degraded Degraded Degraded

Note: The table indicates that degradation was observed in a dose-dependent manner across
the tested concentrations. For precise quantification of degradation at each concentration, refer
to the source literature.

Signaling Pathway
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Caption: Mechanism of SJ988497-induced JAK2 degradation.

Experimental Protocols
MHH-CALL-4 Cell Culture

This protocol outlines the standard procedure for culturing MHH-CALL-4 cells.
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e Materials:
o MHH-CALL-4 cells (e.g., DSMZ ACC 337)
o RPMI-1640 medium
o Heat-inactivated Fetal Bovine Serum (FBS)
o Penicillin-Streptomycin solution
o Sterile, vented T-75 cell culture flasks
o Humidified incubator (37°C, 5% CO2)
o Centrifuge
o Hemocytometer or automated cell counter
o Trypan Blue solution

e Protocol:

[¢]

Prepare complete growth medium: 80% RPMI-1640 supplemented with 20% heat-
inactivated FBS and 1% Penicillin-Streptomycin.

o Thaw a cryopreserved vial of MHH-CALL-4 cells rapidly in a 37°C water bath.

o Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed
complete growth medium.

o Centrifuge at 300 x g for 5 minutes.

o Discard the supernatant and resuspend the cell pellet in 10 mL of fresh complete growth
medium.

o Transfer the cell suspension to a T-75 flask.

o Incubate at 37°C in a humidified atmosphere with 5% CO2.
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o Monitor cell density and viability daily. MHH-CALL-4 cells grow in suspension, sometimes
forming small clusters.

o Maintain the cell culture by adding fresh medium or splitting the culture to maintain a cell
density between 0.5 x 1076 and 2 x 10”6 cells/mL. The doubling time is approximately 80-
100 hours.

Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of SJ988497 on the viability of MHH-CALL-4 cells.
o Materials:

o MHH-CALL-4 cells in logarithmic growth phase

o S$J988497 stock solution (in DMSO)

o Complete growth medium

o Sterile 96-well flat-bottom plates

o MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in
PBS)

o Solubilization solution (e.g., DMSO or 0.01 M HCI in 10% SDS)
o Multichannel pipette
o Microplate reader

e Protocol:

o Seed MHH-CALL-4 cells into a 96-well plate at a density of 1 x 10"5 cells/well in 100 pL of
complete growth medium.

o Prepare serial dilutions of SJ988497 in complete growth medium.

o Add 100 pL of the SJ988497 dilutions to the respective wells. Include wells with vehicle
control (DMSO) and medium-only blanks.
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[e]

Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

o Add 20 pL of MTT solution to each well and incubate for 4 hours at 37°C.

o Centrifuge the plate at 500 x g for 5 minutes and carefully aspirate the supernatant.
o Add 150 pL of solubilization solution to each well to dissolve the formazan crystals.
o Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
o Measure the absorbance at 570 nm using a microplate reader.

o Calculate the percentage of cell viability relative to the vehicle control and determine the
EC50 value.

Seed MHH-CALL-4 cells Add serial dilutions Read absorbance Analyze data and
M in 96-well plate of 5988497 Hﬂcubale for 7ZD—>(Add MTT SoluﬂoHﬂcubate for 4ID—>GD\ub\I\Ze 'ormazaH at 570 nm Hca\cu\me ECSOW

Click to download full resolution via product page

Caption: Workflow for the MTT cell viability assay.

Apoptosis Assay (Annexin V/PI Staining)

This protocol describes the detection of apoptosis in MHH-CALL-4 cells treated with SJ988497
using flow cytometry.

o Materials:
o MHH-CALL-4 cells
o SJ988497

o Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium lodide
(PI), and Binding Buffer)

o Phosphate-Buffered Saline (PBS)
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o Flow cytometer

e Protocol:
o Seed MHH-CALL-4 cells in a 6-well plate at a density of 1 x 10"6 cells/well.
o Treat the cells with various concentrations of SJ988497 and a vehicle control for 48 hours.
o Harvest the cells by centrifugation at 300 x g for 5 minutes.
o Wash the cells twice with cold PBS.
o Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10”6 cells/mL.
o Transfer 100 pL of the cell suspension to a flow cytometry tube.
o Add 5 pL of Annexin V-FITC and 5 uL of PI to each tube.
o Gently vortex and incubate for 15 minutes at room temperature in the dark.
o Add 400 pL of 1X Binding Buffer to each tube.
o Analyze the samples by flow cytometry within one hour.

o Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late
apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/Pl+) cells.

Cell Cycle Analysis (Propidium lodide Staining)

This protocol details the analysis of cell cycle distribution in MHH-CALL-4 cells following
treatment with SJ988497.

o Materials:
o MHH-CALL-4 cells
o SJ988497

o PBS
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o Ice-cold 70% ethanol
o Propidium lodide (PI) staining solution (containing Pl and RNase A)

o Flow cytometer

e Protocol:

o Seed and treat MHH-CALL-4 cells with SJ988497 as described in the apoptosis assay
protocol.

o Harvest the cells and wash once with cold PBS.

o Resuspend the cell pelletin 1 mL of cold PBS.

o While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.
o Incubate the cells at -20°C for at least 2 hours.

o Centrifuge the fixed cells at 500 x g for 5 minutes and discard the supernatant.

o Wash the cell pellet with PBS.

o Resuspend the pellet in 500 pL of PI staining solution.

o Incubate in the dark at room temperature for 30 minutes.

o Analyze the samples on a flow cytometer to determine the percentage of cells in the
GO0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis for JAK2 Degradation

This protocol is for assessing the degradation of JAK2 and the phosphorylation status of STAT5
in MHH-CALL-4 cells treated with SJ988497.

o Materials:

o MHH-CALL-4 cells
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o SJ988497

o Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
o BCA Protein Assay Kit

o Laemmli sample buffer

o SDS-PAGE gels

o PVDF or nitrocellulose membranes

o Transfer buffer

o Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

o Primary antibodies (anti-JAK2, anti-phospho-STAT5, anti-STAT5, anti-GAPDH or (3-actin)
o HRP-conjugated secondary antibodies

o Enhanced Chemiluminescence (ECL) substrate

o Chemiluminescence imaging system

Protocol:

o Seed MHH-CALL-4 cells and treat with a dose range of SJ988497 for a specified time
(e.g., 24 hours).

o Harvest cells by centrifugation and wash with ice-cold PBS.

o Lyse the cell pellet with lysis buffer on ice for 30 minutes.

o Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

o Determine the protein concentration of the supernatant using a BCA assay.

o Normalize protein concentrations and prepare samples by adding Laemmli buffer and
heating at 95°C for 5 minutes.
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o Load equal amounts of protein per lane on an SDS-PAGE gel and perform
electrophoresis.

o Transfer the separated proteins to a PVDF membrane.
o Block the membrane with blocking buffer for 1 hour at room temperature.
o Incubate the membrane with primary antibodies overnight at 4°C.

o Wash the membrane with TBST and incubate with the appropriate HRP-conjugated
secondary antibody for 1 hour at room temperature.

o Wash the membrane again with TBST.
o Apply ECL substrate and visualize the protein bands using an imaging system.

o Quantify band intensities and normalize to a loading control to determine the extent of
protein degradation.
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Caption: Workflow for Western blot analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Application Notes and Protocols: Treating MHH-CALL-4
Cells with SJ988497]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10832079#treating-mhh-call-4-cells-with-sj988497]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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